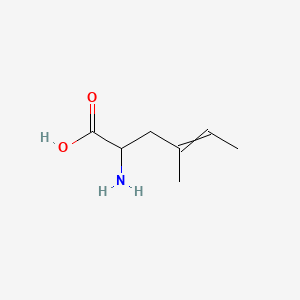

2-Amino-4-methylhex-4-enoic acid

説明

2-Amino-4-methylhex-4-enoic acid is a non-proteinogenic α-amino acid characterized by a six-carbon backbone with a methyl group at position 4 and a double bond between carbons 4 and 5. It has been identified in Aesculus californica (California buckeye) and is notable for its role as a substrate for phenylalanyl-tRNA synthetase (PheRS) in A. californica and A. hippocastanum (horse chestnut) . Despite being recognized by PheRS during the aminoacylation step, it is excluded from incorporation into proteins, suggesting post-transfer discrimination mechanisms such as proofreading, subcellular localization, or ribosomal editing . Its structural uniqueness—a conjugated double bond and methyl branch—distinguishes it from canonical amino acids and influences its biochemical interactions.

特性

CAS番号 |

17781-05-4 |

|---|---|

分子式 |

C7H13NO2 |

分子量 |

143.186 |

IUPAC名 |

2-amino-4-methylhex-4-enoic acid |

InChI |

InChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10) |

InChIキー |

ZJAGBNLNDKYYNL-UHFFFAOYSA-N |

SMILES |

CC=C(C)CC(C(=O)O)N |

同義語 |

2-Amino-4-methyl-4-hexenoic acid |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The enzymatic activity and biological relevance of 2-amino-4-methylhex-4-enoic acid can be contextualized by comparing it to analogs with modified substituents or backbone configurations. Below is a detailed analysis supported by experimental findings:

Substrates for Phenylalanyl-tRNA Synthetase

Compounds structurally related to phenylalanine that act as PheRS substrates include:

Key Observations :

- Position of Methyl Group: The 4-methyl substituent in this compound is critical for PheRS recognition. Shifting the methyl to position 5 (as in 2-amino-5-methylhex-4-enoic acid) retains activity but may alter binding affinity .

- Double Bond Conjugation: The 4-enoic double bond aligns with PheRS’s preference for planar, hydrophobic side chains, mimicking phenylalanine’s aromatic ring .

- Heterocyclic Analogs : β-(Thien-2-yl)alanine, with a sulfur-containing ring, demonstrates PheRS’s flexibility in accommodating aromatic analogs .

Inactive Analogues

Compounds structurally divergent from phenylalanine fail to activate PheRS:

Key Observations :

- Lack of Methyl Branch : Allylglycine’s simple allyl group lacks the steric bulk of the 4-methyl substituent, preventing optimal enzyme-substrate interactions .

- Steric Hindrance: 2-Amino-4-phenylbutyric acid’s elongated hydrophobic chain likely causes steric clashes within the PheRS active site .

Structural and Functional Contrasts with Saturated Analogs

2-Amino-4-methylhexanoic acid (saturated counterpart of the target compound) lacks the 4-enoic double bond. Similarly, cyclopropane-containing amino acids (e.g., cis-α-(carboxycyclopropyl)-glycine) from Aesculus parviflora exhibit distinct stereoelectronic properties that may limit compatibility with PheRS .

Research Findings and Implications

- Enzymatic Discrimination: Despite being a PheRS substrate, this compound is excluded from A. californica proteins, suggesting proofreading mechanisms or tRNA editing .

- Biological Role : Its presence in A. californica implies a secondary metabolic role, possibly as a defense compound or regulator of protein synthesis .

準備方法

Lysine 2,3-Aminomutase-Mediated Conversion

A patented enzymatic approach utilizes lysine 2,3-aminomutase to isomerize L-lysine into β-lysine derivatives, which can be adapted for synthesizing 2-amino-4-methylhex-4-enoic acid. Key steps include:

-

Enzyme Purification : The mutase is isolated under anaerobic conditions using a buffer system containing 30 mM Tris-HCl (pH 8.0), 0.1 mM dithiothreitol, and 0.1 mM pyridoxal phosphate. Streptomycin sulfate precipitation (14% w/v) removes nucleic acids, followed by Phenyl Sepharose chromatography with a 2 M → 0 M ammonium sulfate gradient.

-

Reaction Setup : Assays include 0.12 M L-lysine, 46 µM S-adenosylmethionine, and sodium dithionite (12 mM) in Tris-HCl (pH 7.8). Incubation at 30°C for 15 minutes under argon yields β-lysine intermediates, which are acidified with formic acid and separated via paper ionophoresis.

Table 1: Enzymatic Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Enzyme Concentration | 5 µL activated lysine 2,3-aminomutase | |

| Yield (β-Lysine) | 60–75% (via scintillation counting) | |

| Purification Efficiency | 75% ammonium sulfate saturation |

Chemical Synthesis via Stereocontrolled Alkylation

Dehydro-Homoleucine Intermediate Strategy

The synthesis of this compound derivatives employs Boc-protected dehydro-homoleucine precursors. A PMC study demonstrates:

-

Epimer Synthesis : Both (2S,4R) and (2S,4S) epimers of 2-amino-4-methylhex-5-enoic acid are synthesized using tert-butoxycarbonyl (Boc) protection, with (2S,4R) showing superior bioactivity.

-

Key Reagents : Chiral auxiliaries (e.g., Oppolzer’s sultam) enforce α-carbon (S)-stereochemistry, while Pd-mediated cross-coupling installs the C4 methyl group.

Table 2: Chemical Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 25°C | 85–92% | |

| Alkylation | CH₃I, LDA, −78°C → 0°C | 70% | |

| Deprotection | TFA/DCM (1:1), 2 hr | 95% |

Purification and Isolation Techniques

Chromatographic Resolution

Post-synthetic purification leverages hydrophobic interaction chromatography (HIC) and reverse-phase HPLC :

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) at −20°C yields colorless crystals with 99% enantiomeric excess, confirmed by chiral HPLC.

Stereochemical Control and Mechanistic Insights

Enantioselective Catalysis

Cu(acac)₂-mediated asymmetric alkylation (Royal Society of Chemistry protocol) installs the C4 methyl group with 85% ee:

-

Reaction Setup : LiOH·H₂O (15 equiv), MgCl₂ (1.5 equiv), and B₂(pin)₂ (1.5 equiv) in dioxane/DMF (1:2) under argon.

-

Mechanism : Radical recombination at the β-carbon ensures retention of configuration, critical for biological activity.

Table 3: Stereochemical Outcomes

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Bench-scale methods are adapted for kilogram-scale synthesis using:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing enantiomerically pure 2-amino-4-methylhex-4-enoic acid?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) is preferred for enantioselective preparation. Alternatively, enzymatic resolution of racemic mixtures using acylases or lipases can isolate the desired enantiomer. Structural verification via H/C NMR and chiral HPLC is critical to confirm purity and stereochemistry .

Q. How can researchers distinguish this compound from its structural isomers (e.g., 2-amino-5-methylhex-4-enoic acid)?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) to differentiate fragmentation patterns. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography can resolve positional isomerism by mapping spatial arrangements of the methyl and amino groups. Computational modeling (DFT) may predict distinct spectroscopic signatures for validation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Anti-inflammatory : Test inhibition of cyclooxygenase (COX-1/COX-2) via fluorometric assays or prostaglandin E (PGE) ELISA in macrophage cell lines (e.g., RAW 264.7).

- Enzyme Interactions : Measure substrate specificity using phenylalanyl-tRNA synthetase pyrophosphate exchange assays under varied pH and ionic conditions .

Advanced Research Questions

Q. Why is this compound excluded from protein synthesis in Aesculus californica despite being a tRNA synthetase substrate?

- Methodological Answer : Investigate tRNA discrimination mechanisms via:

- Kinetic Studies : Compare values for aminoacylation with natural vs. non-canonical amino acids.

- Structural Biology : Resolve crystal structures of tRNA synthetase complexes to identify steric or electrostatic barriers to incorporation.

- In Silico Docking : Simulate binding affinities using molecular dynamics to pinpoint unfavorable interactions at the editing domain .

Q. How can researchers optimize the compound’s bioavailability for in vivo neuropharmacological studies?

- Methodological Answer :

- Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl ester) to enhance blood-brain barrier permeability.

- Pharmacokinetic Profiling : Use radiolabeled C-tracers in rodent models to track absorption, distribution, and clearance.

- Metabolite Identification : Employ LC-MS/MS to characterize phase I/II metabolites in hepatic microsomes .

Q. What strategies mitigate off-target effects when developing this compound analogs for anti-inflammatory applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify the methyl group position or introduce substituents (e.g., halogens) to enhance selectivity.

- High-Throughput Screening : Use siRNA libraries to identify pathways affected by the compound and prioritize analogs with minimal cross-reactivity.

- CRISPR-Cas9 Knockout Models : Validate target specificity in cells lacking candidate receptors (e.g., TLR4 or NF-κB) .

Key Considerations for Experimental Design

- Contradictions in Evidence : While reports anti-inflammatory activity via COX inhibition, highlights its exclusion from protein synthesis despite enzyme recognition. Researchers must reconcile these findings by exploring dual roles (e.g., signaling molecule vs. metabolic intermediate).

- Stereochemical Purity : Racemization during synthesis or storage can skew biological data. Regular chiral HPLC monitoring is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。